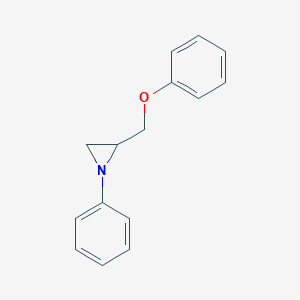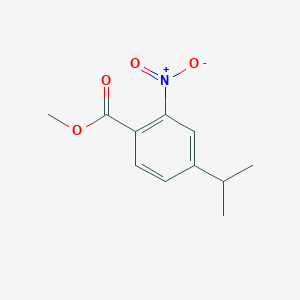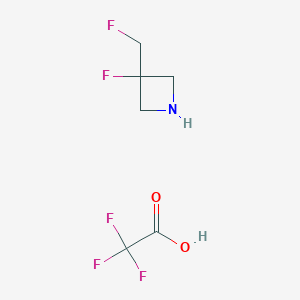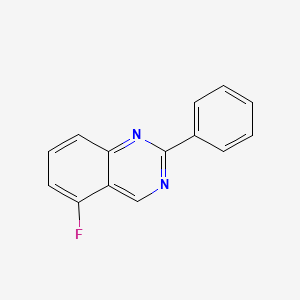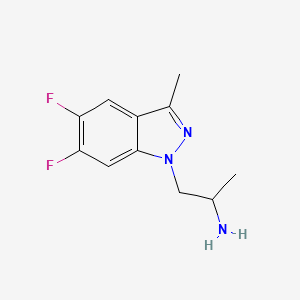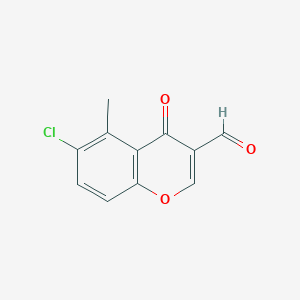
6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde is an organic compound belonging to the chromene family It is characterized by a chromene ring substituted with a chlorine atom at the 6th position, a methyl group at the 5th position, and an aldehyde group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde involves the reaction of 2,4-dinitrophenol with chloroacetic anhydride in the presence of thionyl chloride. This reaction produces 6-chloro-3-acetyl-7-methylchromone, which is then reduced using lithium aluminum hydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: 6-Chloro-5-methyl-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 6-Chloro-5-methyl-4-oxo-4H-chromene-3-methanol.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the chromene ring structure allows for interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde: Similar structure but lacks the methyl group at the 5th position.
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Similar structure but has a nitrile group instead of an aldehyde group.
6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid: Similar structure but has a carboxylic acid group and a fluorine atom .
Uniqueness
6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and methyl groups, along with the aldehyde functionality, makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
112059-06-0 |
|---|---|
Molecular Formula |
C11H7ClO3 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
6-chloro-5-methyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClO3/c1-6-8(12)2-3-9-10(6)11(14)7(4-13)5-15-9/h2-5H,1H3 |
InChI Key |
GEHXGKBYEZZKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


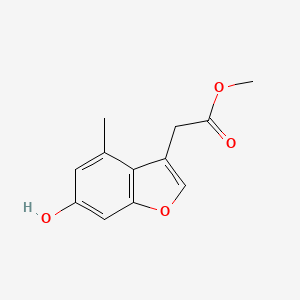
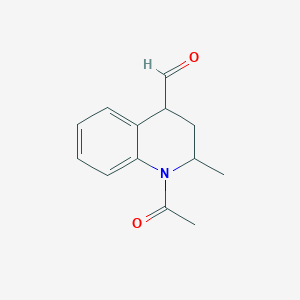
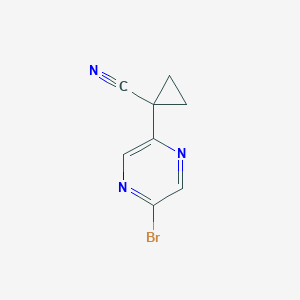



![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)

